Bottromycin A2 is a cyclic peptide antibiotic primarily produced by the bacterium Streptomyces bottropensis and related organisms. [] It belongs to the ribosomally synthesized and post-translationally modified peptides (RiPPs) family of natural products. [] Bottromycin A2 has garnered significant attention in scientific research due to its potent antibacterial activity against gram-positive pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). [, , ] It also displays activity against mycoplasma. [] Bottromycin A2 acts by inhibiting protein synthesis, specifically by blocking aminoacyl-tRNA binding to the ribosomal A-site. []
Bottromycin A2 undergoes hydrolysis under both acidic and alkaline conditions. [, ]
The biosynthesis of bottromycin A2 involves numerous post-translational modifications of the precursor peptide, including: [, , , , , ]
The modular nature of RiPP biosynthesis allows for the generation of diverse analogues with altered structures and potentially enhanced activities. [, , ] Further investigations into bottromycin A2 biosynthesis, particularly the substrate tolerance and promiscuity of the involved enzymes, can facilitate the development of novel bottromycin A2 derivatives with improved pharmacological properties.
Studies have shown synergistic effects between bottromycin A2 and other antibiotics like efrotomycin. [] Further research can explore potential synergistic combinations to enhance its efficacy against resistant bacterial strains.
The production of bottromycin A2 by Streptomyces suggests potential ecological roles in microbial competition and defense. [, , ] Further research on its ecological functions could provide insights into the dynamics of microbial communities and lead to the discovery of new natural products with valuable applications.
Comprehensive structure-activity relationship studies are crucial to understanding the key structural features contributing to bottromycin A2's activity and selectivity. [, ] These studies will guide the rational design of novel bottromycin A2 analogues with improved therapeutic potential.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: